2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol
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Overview
Description
2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol is a chemical compound with the molecular formula C12H6BBr3O2 and a molecular weight of 432.7 g/mol . This compound is characterized by the presence of three bromine atoms and a boron atom within its structure, making it a unique member of the dibenzo[c,e][1,2]oxaborinin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol typically involves the bromination of dibenzo[c,e][1,2]oxaborinin-6-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 2, 4, and 8 positions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo[c,e][1,2]oxaborinin derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol involves its interaction with specific molecular targets. The bromine atoms and boron center play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4,8-Trichloro-6H-dibenzo[c,e][1,2]oxaborinin-6-ol: Similar structure but with chlorine atoms instead of bromine.
2,4,8-Trifluoro-6H-dibenzo[c,e][1,2]oxaborinin-6-ol: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C12H6BBr3O2 |
---|---|
Molecular Weight |
432.70 g/mol |
IUPAC Name |
2,4,8-tribromo-6-hydroxybenzo[c][1,2]benzoxaborinine |
InChI |
InChI=1S/C12H6BBr3O2/c14-6-1-2-8-9-3-7(15)5-11(16)12(9)18-13(17)10(8)4-6/h1-5,17H |
InChI Key |
GBIYFVVBHCEULB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)Br)C3=C(O1)C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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